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Compound of Interest

Compound Name: Azetidin-3-ylmethanol

Cat. No.: B1282361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for Azetidin-3-ylmethanol. Due to the limited availability of

published experimental spectra for this specific compound, this document presents predicted

data based on established principles of NMR spectroscopy and data from analogous

structures. It also outlines a comprehensive experimental protocol for acquiring high-quality

NMR data for this and similar small molecules.

Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the chemical structure of Azetidin-3-ylmethanol with

standardized atom numbering is provided below. This numbering is used consistently in the

subsequent data tables.
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Caption: Molecular structure of Azetidin-3-ylmethanol with atom numbering.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities,

and coupling constants for Azetidin-3-ylmethanol. These values are estimates and may vary

depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data
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Atom
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H on N1 1.5 - 3.0 br s -

Chemical shift is

concentration

and solvent

dependent.

H₂ on C2 3.5 - 3.9 t ~7-8

H on C3 2.5 - 3.0 m -

H₂ on C4 3.5 - 3.9 t ~7-8

H₂ on C5 3.4 - 3.7 d ~5-6

H on O6 2.0 - 4.0 br s -

Chemical shift is

concentration

and solvent

dependent; may

exchange with

D₂O.

Table 2: Predicted ¹³C NMR Spectral Data
Atom Chemical Shift (δ, ppm) Notes

C2 45 - 55

C3 35 - 45

C4 45 - 55

C5 60 - 70
Attached to an electronegative

oxygen atom.

Experimental Protocols
A standardized and meticulous experimental approach is crucial for obtaining high-quality,

reproducible NMR data. The following protocols are recommended for the analysis of Azetidin-
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3-ylmethanol.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of Azetidin-3-ylmethanol for ¹H NMR and 20-

50 mg for ¹³C NMR into a clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.

Given the polar nature of the molecule, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆

(DMSO-d₆) are recommended. Chloroform-d (CDCl₃) may also be used, but solubility should

be confirmed.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Homogenization: Gently vortex or sonicate the mixture to ensure the sample is completely

dissolved.

Filtration and Transfer: Filter the solution through a pipette plugged with glass wool directly

into a clean, 5 mm NMR tube to remove any particulate matter.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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